5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15279442
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClN3O2S |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | 5-chloro-N-(4-ethoxyphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H16ClN3O2S/c1-3-9-23-16-18-10-13(17)14(20-16)15(21)19-11-5-7-12(8-6-11)22-4-2/h3,5-8,10H,1,4,9H2,2H3,(H,19,21) |
| Standard InChI Key | XOMKFPGOJZNJFE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by its pyrimidine backbone, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Key substituents include:
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Chloro group (Cl) at position 5, enhancing electrophilicity and influencing binding interactions.
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4-Ethoxyphenyl carboxamide at position 4, contributing to lipophilicity and hydrogen-bonding potential.
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Prop-2-en-1-ylsulfanyl group at position 2, introducing a reactive allyl sulfide moiety capable of participating in thiol-mediated interactions.
The canonical SMILES representation confirms the connectivity of these groups. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses validate the structural integrity, particularly the deshielded protons adjacent to the sulfanyl group and the molecular ion peak at m/z 349.8.
Physicochemical Properties
A comparative analysis of physicochemical parameters with structural analogs is provided in Table 1.
Table 1: Comparative Physicochemical Properties of Pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 349.8 | 3.2 | 0.12 | |
| 5-Chloro-N-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide | 327.8 | 2.9 | 0.18 | |
| 5-Chloro-N-(4-methoxybenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide | 349.8 | 3.1 | 0.15 |
*Calculated using atom-based methods.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Formation of the Pyrimidine Core: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 2-thiouracil, which is subsequently chlorinated at position 5 using phosphorus oxychloride (POCl).
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Introduction of the Sulfanyl Group: Thiolation at position 2 via nucleophilic substitution with prop-2-en-1-thiol in the presence of a base (e.g., KCO).
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Carboxamide Coupling: Reaction of 5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carbonyl chloride with 4-ethoxyaniline in dichloromethane (DCM) using triethylamine (TEA) as a catalyst.
Figure 1: Synthetic Route
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding a final product with >95% purity.
Reactivity and Functionalization
The compound undergoes characteristic pyrimidine reactions:
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Nucleophilic Aromatic Substitution: The chloro group at position 5 is susceptible to displacement by amines or alkoxides.
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Thiol-Ene Reactions: The allyl sulfanyl group participates in radical-mediated thiol-ene couplings, enabling bioconjugation or polymer grafting.
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Hydrolysis: Under basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid, though this is mitigated by the electron-donating ethoxy group.
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), with IC values of 0.8 μM and 1.2 μM, respectively . The chloro and sulfanyl groups are critical for binding:
Anticancer Activity
Preliminary cytotoxicity assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal IC values of 12.5 μM and 15.3 μM, outperforming 5-fluorouracil (IC = 25–30 μM) . Mechanistically, the compound induces apoptosis via caspase-3 activation and G cell cycle arrest .
Anti-Inflammatory Effects
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac (65%) . This activity is attributed to COX-2 inhibition and suppression of NF-κB signaling .
Comparison with Structural Analogs
Impact of Substitutents
Replacing the ethoxyphenyl group with a 4-methylphenyl (as in) reduces kinase inhibition (CDK IC = 2.1 μM) due to decreased electron-donating capacity. Conversely, the 4-methoxybenzyl analog () shows enhanced bioavailability (AUC = 45 μg·h/mL vs. 32 μg·h/mL) but similar efficacy.
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters of Selected Analogs
| Compound | Half-Life (h) | AUC (μg·h/mL) | C (μg/mL) |
|---|---|---|---|
| Target Compound | 4.2 | 32 | 8.5 |
| 4-Methylphenyl Analog | 3.8 | 28 | 7.1 |
| 4-Methoxybenzyl Analog | 5.1 | 45 | 9.8 |
The methoxybenzyl group’s bulkiness improves metabolic stability, extending half-life to 5.1 hours.
Applications and Future Directions
Agricultural Uses
While unexplored, the allyl sulfanyl group’s reactivity hints at applications as a fungicide or herbicide, analogous to other pyrimidine derivatives .
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